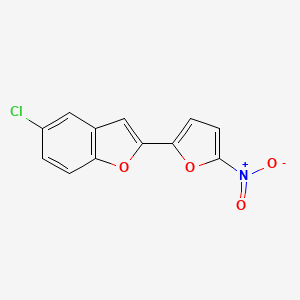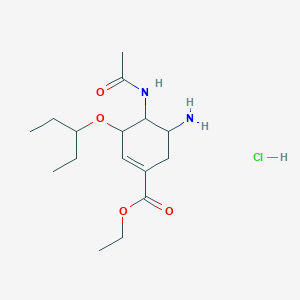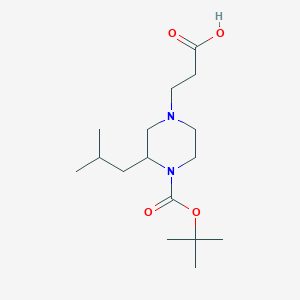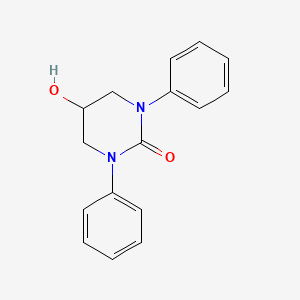![molecular formula C14H33N3O3Si B14175787 N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine CAS No. 928155-93-5](/img/structure/B14175787.png)
N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine: is a chemical compound with the molecular formula C11H27N3O3Si. It is a colorless, clear liquid commonly used as a catalyst in chemical manufacturing processes . This compound is known for its unique properties, including its ability to act as a strong base and its compatibility with various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine typically involves the reaction of tetramethylguanidine with 3-chloropropyltriethoxysilane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demand .
Chemical Reactions Analysis
Types of Reactions: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, acetone, and dimethylformamide.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine is widely used as a catalyst in organic synthesis. It facilitates various reactions, including polymerization and alkylation .
Biology and Medicine: : In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also explored for its potential therapeutic applications due to its ability to interact with biological molecules .
Industry: : Industrially, it is employed in the production of specialty chemicals and materials. Its role as a catalyst makes it valuable in manufacturing processes that require precise control over reaction conditions .
Mechanism of Action
The mechanism by which N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine exerts its effects involves its strong basicity and ability to form stable complexes with various substrates. It acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction facilitates the formation of new chemical bonds, driving the desired reactions forward .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: A strong base used in organic synthesis.
1,1,3,3-Tetramethylguanidine: Known for its use as a catalyst in various chemical reactions.
N,N,N’,N’-Tetramethyl-N’'-[3-(trimethoxysilyl)propyl]guanidine: Similar in structure but with different alkoxy groups, affecting its reactivity and applications.
Uniqueness: : N,N,N’,N’‘-Tetramethyl-N’-[3-(triethoxysilyl)propyl]guanidine stands out due to its triethoxysilyl group, which enhances its solubility in organic solvents and its ability to act as a versatile catalyst in a wide range of chemical reactions .
Properties
CAS No. |
928155-93-5 |
|---|---|
Molecular Formula |
C14H33N3O3Si |
Molecular Weight |
319.52 g/mol |
IUPAC Name |
1,1,2,3-tetramethyl-3-(3-triethoxysilylpropyl)guanidine |
InChI |
InChI=1S/C14H33N3O3Si/c1-8-18-21(19-9-2,20-10-3)13-11-12-17(7)14(15-4)16(5)6/h8-13H2,1-7H3 |
InChI Key |
JXPXLCVECGRFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN(C)C(=NC)N(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)


![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)


![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)


